molecular formula C20H22ClNO2 B11963320 N-(4-Butylphenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide CAS No. 853349-97-0

N-(4-Butylphenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide

Cat. No.: B11963320
CAS No.: 853349-97-0
M. Wt: 343.8 g/mol
InChI Key: VRUBGHTVHINNJZ-SDNWHVSQSA-N
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Description

N-(4-Butylphenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide is an organic compound that belongs to the class of amides. This compound features a propenamide backbone with substituted phenyl groups, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Butylphenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide typically involves the reaction of 4-butylaniline with 2-chloro-3-methoxybenzaldehyde under specific conditions. The reaction may proceed through a condensation mechanism, followed by amide formation. Common reagents used in this synthesis include:

  • 4-Butylaniline
  • 2-Chloro-3-methoxybenzaldehyde
  • Catalysts (e.g., acids or bases)
  • Solvents (e.g., ethanol or methanol)

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-Butylphenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide can undergo various chemical reactions, including:

  • Oxidation : The compound may be oxidized to form corresponding oxides or other derivatives.
  • Reduction : Reduction reactions can lead to the formation of amines or other reduced products.
  • Substitution : The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
  • Oxidizing agents : Potassium permanganate, hydrogen peroxide
  • Reducing agents : Lithium aluminum hydride, sodium borohydride
  • Substitution reagents : Halogens, nitrating agents

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

  • Chemistry : As a building block for synthesizing more complex molecules.
  • Biology : Potential use in studying biological pathways and interactions.
  • Medicine : Investigated for its potential therapeutic properties.
  • Industry : Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Butylphenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds:

  • N-(4-Butylphenyl)-3-(2-chlorophenyl)-2-propenamide
  • N-(4-Butylphenyl)-3-(3-methoxyphenyl)-2-propenamide
  • N-(4-Butylphenyl)-3-(2-chloro-4-methoxyphenyl)-2-propenamide

Uniqueness: N-(4-Butylphenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide is unique due to its specific substitution pattern on the phenyl rings, which may confer distinct chemical and biological properties compared to similar compounds.

Conclusion

This compound is a compound of interest in various scientific fields

Properties

CAS No.

853349-97-0

Molecular Formula

C20H22ClNO2

Molecular Weight

343.8 g/mol

IUPAC Name

(E)-N-(4-butylphenyl)-3-(2-chloro-3-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C20H22ClNO2/c1-3-4-6-15-9-12-17(13-10-15)22-19(23)14-11-16-7-5-8-18(24-2)20(16)21/h5,7-14H,3-4,6H2,1-2H3,(H,22,23)/b14-11+

InChI Key

VRUBGHTVHINNJZ-SDNWHVSQSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C=CC2=C(C(=CC=C2)OC)Cl

Origin of Product

United States

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